



Hypothetical Application of SR1555 Hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE)

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Compound of Interest						
Compound Name:	SR1555 hydrochloride					
Cat. No.:	B610962	Get Quote				

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The pathogenesis of EAE is primarily driven by the infiltration of myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, into the CNS, leading to inflammation, demyelination, and axonal damage. **SR1555 hydrochloride** is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORy).[1][2][3] [4][5][6][7] RORy is a key transcription factor for the differentiation and function of proinflammatory Th17 cells.[5][7] By inhibiting RORy, **SR1555 hydrochloride** has been shown to suppress Th17 cell development and function while promoting the generation of anti-inflammatory T regulatory (Treg) cells.[1][2][3][4][5][6] These properties make **SR1555 hydrochloride** a compelling candidate for therapeutic intervention in EAE.

This document provides a detailed, albeit hypothetical, protocol for the administration of **SR1555 hydrochloride** in a mouse model of EAE. The described methodologies are based on standard EAE induction protocols and the known in vitro activity of **SR1555 hydrochloride**.

Data Presentation



Table 1: Hypothetical Efficacy of SR1555 Hydrochloride

in MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

Treatment Group	Dosage (mg/kg, i.p., daily)	Mean Day of Onset	Mean Peak Clinical Score	Mean Change in Body Weight (Day 21)
Vehicle Control	0	11 ± 1	3.5 ± 0.5	-15% ± 3%
SR1555 HCI	10	14 ± 2	2.0 ± 0.7	-5% ± 2%
SR1555 HCI	25	16 ± 2	1.5 ± 0.5	-2% ± 1%

^{*}p < 0.05 compared to Vehicle Control. Data are presented as mean \pm standard deviation.

Table 2: Hypothetical Immunological Effects of SR1555

Hydrochloride in EAE

Treatment Group	Dosage (mg/kg, i.p., daily)	Splenic Th17 Cells (% of CD4+)	Splenic Treg Cells (% of CD4+)	CNS Infiltrating Th17 Cells (cells/gram)
Vehicle Control	0	4.2 ± 0.8	8.5 ± 1.2	$(5.1 \pm 1.0) \times 10^5$
SR1555 HCl	25	1.5 ± 0.5	12.3 ± 1.5	$(1.2 \pm 0.4) \times 10^{5*}$

^{*}p < 0.05 compared to Vehicle Control. Data are presented as mean \pm standard deviation.

Experimental Protocols EAE Induction in C57BL/6 Mice

This protocol describes the induction of EAE using myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.

Materials:

Female C57BL/6 mice, 8-12 weeks old



- MOG₃₅₋₅₅ peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Isoflurane anesthetic

Procedure:

- On day 0, immunize mice subcutaneously at two sites on the flank with 100 μ L of an emulsion containing 200 μ g of MOG₃₅₋₅₅ in CFA.
- On day 0 and day 2, administer 200 ng of PTX intraperitoneally (i.p.) in 100 μL of PBS.
- Monitor mice daily for clinical signs of EAE and changes in body weight.
- Clinical scoring should be performed according to the following scale:
 - o 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - o 5: Moribund or dead

Preparation and Administration of SR1555 Hydrochloride

Materials:

SR1555 hydrochloride



- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare a stock solution of SR1555 hydrochloride in DMSO.
- For daily administration, dilute the stock solution in corn oil to the desired final concentration (e.g., 10 mg/kg or 25 mg/kg).
- Administer the SR1555 hydrochloride solution or vehicle control (DMSO in corn oil) intraperitoneally (i.p.) in a volume of 100 μL per mouse.
- Begin treatment on the day of immunization (prophylactic) or upon the first clinical signs of disease (therapeutic) and continue daily for the duration of the experiment.

Isolation of Splenocytes and CNS-Infiltrating Leukocytes

Materials:

- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Collagenase D
- DNase I
- Percoll

Procedure:

- At the end of the experiment, euthanize mice and perfuse with ice-cold PBS.
- · Aseptically remove the spleen and brain.
- Prepare a single-cell suspension of splenocytes by mechanical dissociation.



- Mince the brain tissue and digest with collagenase D and DNase I.
- Isolate CNS-infiltrating leukocytes by Percoll density gradient centrifugation.

Flow Cytometric Analysis of T Cell Populations

Materials:

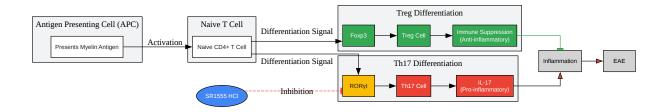
- Fluorescently conjugated antibodies against CD4, Foxp3, and IL-17A
- Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor)
- Fixation/Permeabilization buffers

Procedure:

- For intracellular cytokine staining of Th17 cells, stimulate splenocytes or CNS-infiltrating leukocytes with the cell stimulation cocktail for 4-6 hours.
- Surface stain cells with anti-CD4 antibody.
- Fix and permeabilize the cells.
- For Th17 analysis, stain intracellularly with anti-IL-17A antibody.
- For Treg analysis, stain intracellularly with anti-Foxp3 antibody.
- Acquire data on a flow cytometer and analyze the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

Visualizations

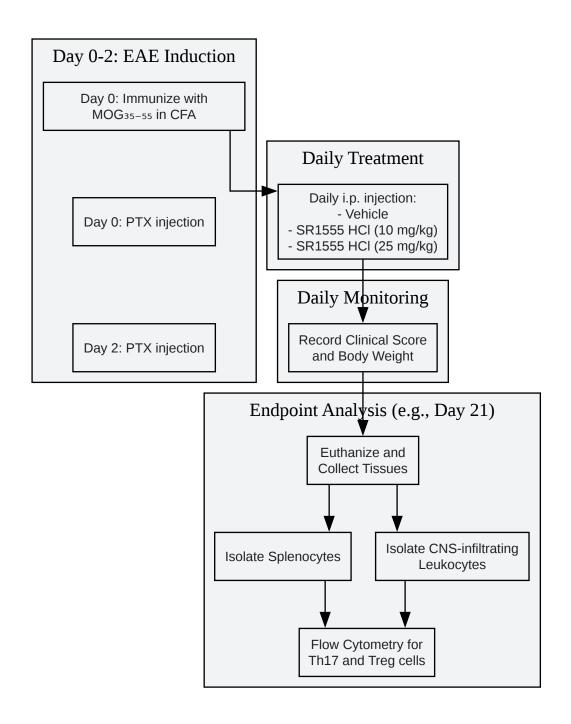




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Caption: **SR1555 hydrochloride** inhibits RORyt, suppressing Th17 differentiation and promoting Treg function.





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Caption: Experimental workflow for testing **SR1555 hydrochloride** in EAE.

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